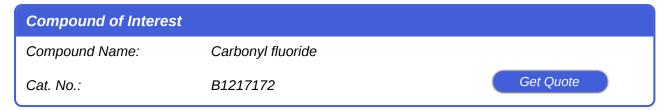


# A Technical Guide to the Discovery and Synthesis of Carbonyl Fluoride

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Carbonyl fluoride (COF<sub>2</sub>), the fluorine analog of phosgene, is a highly reactive and versatile reagent with significant applications in organic synthesis, including the production of fluorinated pharmaceuticals and agrochemicals. Its history is marked by a progression from challenging early syntheses to more refined and safer industrial-scale production methods. This technical guide provides an in-depth overview of the discovery and historical development of carbonyl fluoride synthesis, detailed experimental protocols for key methodologies, a comparative analysis of quantitative data, and a visual representation of its synthetic timeline.

# Introduction: The Discovery of a Reactive Fluorinating Agent

The first successful synthesis of **carbonyl fluoride** was achieved in 1934 by Otto Ruff and his colleagues. They produced this reactive gas by passing carbon monoxide over silver(II) fluoride. This seminal work opened the door to the exploration of **carbonyl fluoride**'s chemical properties and its potential as a fluorinating agent. Early research into its synthesis was driven by the burgeoning field of fluorine chemistry and the desire to develop new methods for introducing fluorine into organic molecules.

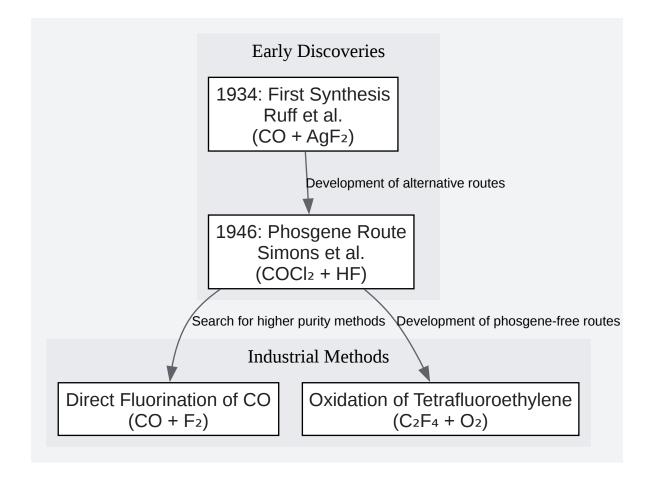


Subsequent research focused on developing more practical and scalable synthetic routes. A significant advancement came in 1946 when J. H. Simons and his team investigated the reaction of phosgene (COCl<sub>2</sub>) with hydrogen fluoride (HF)[1]. While this method produced **carbonyl fluoride**, the initial attempts were plagued by the formation of carbonyl chlorofluoride (COFCl) and difficulties in separating the desired product from corrosive byproducts[1]. Over the years, various approaches have been developed, including the direct fluorination of carbon monoxide and the oxidation of tetrafluoroethylene, each with its own set of advantages and challenges in terms of safety, yield, and purity.

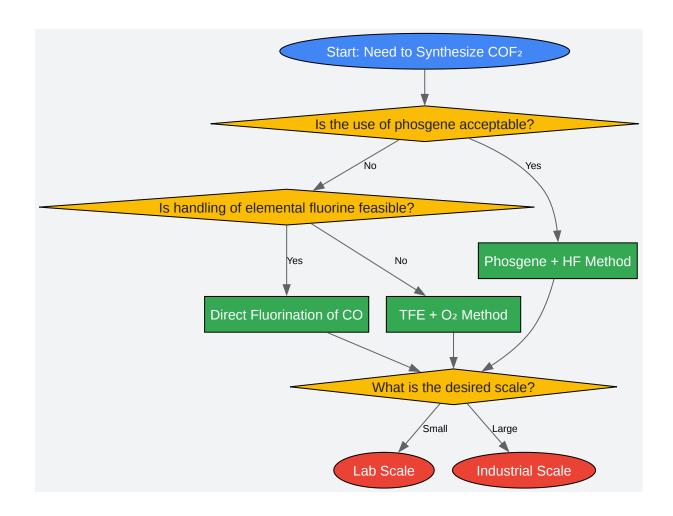
## **Historical Timeline of Carbonyl Fluoride Synthesis**

The following diagram illustrates the key milestones in the development of **carbonyl fluoride** synthesis, from its initial discovery to modern industrial methods.









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### References



- 1. CN102815686A Manufacturing method for carbonyl fluoride Google Patents [patents.google.com]
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